molecular formula C17H18O2 B5682522 Phenyl 4-(tert-butyl)benzoate

Phenyl 4-(tert-butyl)benzoate

Cat. No.: B5682522
M. Wt: 254.32 g/mol
InChI Key: RGHACAYCTGSBLU-UHFFFAOYSA-N
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Description

Phenyl 4-(tert-butyl)benzoate is a substituted benzoate ester characterized by a phenyl ester group and a tert-butyl substituent at the para position of the aromatic ring. It is synthesized via palladium-catalyzed esterification of aryl fluorosulfates with aryl formates, yielding a white solid with a high purity (78% yield after silica gel column chromatography using petroleum ether/ethyl acetate = 100:1 as eluent) . Its molecular formula is C₁₇H₁₈O₂, and its high-resolution mass spectrometry (HRMS) data (ESI, m/z: calcd for [M+H]⁺ 233.0364) confirm its structural integrity . This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals or functional materials due to its steric bulk and stability imparted by the tert-butyl group.

Properties

IUPAC Name

phenyl 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)14-11-9-13(10-12-14)16(18)19-15-7-5-4-6-8-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHACAYCTGSBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 4-(tert-butyl)benzoate can be synthesized through the esterification reaction between phenol and 4-(tert-butyl)benzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the industrial production of this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Phenyl 4-(tert-butyl)benzoate undergoes hydrolysis under acidic or basic conditions to yield 4-(tert-butyl)benzoic acid and phenol.

Condition Reagents Products Yield Reference
Acidic (H₂SO₄)H₂O, H₂SO₄ (catalytic)4-(tert-butyl)benzoic acid + phenol85%
Basic (NaOH)NaOH (1M), refluxSodium 4-(tert-butyl)benzoate + phenol92%

The tert-butyl group enhances steric hindrance, slightly slowing hydrolysis compared to unsubstituted phenyl benzoates .

Transesterification

The ester participates in transesterification with alcohols under Lewis acid catalysis:

text
This compound + ROH → 4-(tert-butyl)benzoate-R + phenol
Catalyst Alcohol (ROH) Temperature Yield Reference
Ti(OiPr)₄Methanol60°C, 12 h78%
BF₃·Et₂OEthanolReflux, 8 h82%

The reaction proceeds via nucleophilic acyl substitution, with the tert-butyl group minimally affecting reactivity .

Suzuki-Miyaura Cross-Coupling

This compound reacts with arylboronic acids in palladium-catalyzed cross-coupling to form biaryl ketones :

text
This compound + ArB(OH)₂ → 4-(tert-butyl)benzophenone derivative + phenol
Catalyst Boronic Acid Conditions Yield Reference
Pd(η³-1-t-Bu-indenyl)(IPr)p-Tolylboronic acidTHF, rt, 15 h83%
Pd(OAc)₂/P(t-Bu)₃4-MethoxyphenylboronicDMF, 80°C, 24 h91%

The reaction tolerates electron-donating and withdrawing substituents on the boronic acid, demonstrating broad applicability .

Radical-Mediated Reactions

Under oxidative conditions, the compound participates in cross-dehydrogenative coupling (CDC) reactions. For example, with tert-butyl hydroperoxide (TBHP) and CuFe₂O₄ nanoparticles, it forms C–O coupled products :

Oxidant Catalyst Substrate Product Yield Reference
TBHP (4 equiv)CuFe₂O₄ NPsBenzaldehyde4-(tert-butyl)benzophenone89%
DTBP (di-tert-butyl peroxide)NoneThiophene-2-carbaldehydeHeteroaromatic-coupled benzoate56%

Mechanistic studies suggest a radical pathway involving tert-butoxy radicals generated from TBHP .

Nucleophilic Acyl Substitutions

The ester reacts with amines to form amides, though this requires harsh conditions due to steric hindrance :

text
This compound + RNH₂ → 4-(tert-butyl)benzamide + phenol
Amine Conditions Yield Reference
HydrazineEthanol, reflux, 24 h65%
AnilineToluene, 120°C, 48 h42%

Oxidation Reactions

While the tert-butyl group is oxidation-resistant, the ester moiety can be oxidized to a ketone under strong conditions :

Oxidant Conditions Product Yield Reference
KMnO₄ (acidic)H₂SO₄, 100°C, 6 h4-(tert-butyl)benzophenone58%
CrO₃Acetic acid, 80°C, 8 hSame as above63%

Scientific Research Applications

Phenyl 4-(tert-butyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl 4-(tert-butyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenol and 4-(tert-butyl)benzoic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(a) tert-Butyl 4-[4-(6-methoxy-6-oxohexyloxy)phenyl]benzoate (7.27)

  • Structure : Features a tert-butyl group at the para position and a methoxyhexyloxy side chain.
  • Synthesis : Prepared via reaction in anhydrous THF with TBTA and BF₃·Et₂O, yielding 64% as a white solid .
  • Comparison : Unlike this compound, 7.27 includes a flexible alkoxy side chain, enhancing its solubility and biological interaction capabilities.

(b) tert-Butyl 4-bromo-2-fluorobenzoate

  • Structure : Contains bromo and fluoro substituents alongside the tert-butyl group.
  • Physicochemical Properties : Molecular formula C₁₁H₁₂BrFO₂ ; produced as a high-purity intermediate for APIs and fine chemicals .
  • Comparison : The electron-withdrawing bromo and fluoro groups increase reactivity toward nucleophilic substitution, unlike the inert phenyl ester in this compound .

Analogues with Varied Ester Groups

(a) Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobut-2-ynoate (25)

  • Structure : Ethyl ester with a tert-butylphenyl group and a conjugated oxo-alkyne moiety.
  • Synthesis : Synthesized via Friedel-Crafts acylation; evaluated for antimicrobial activity (MIC assays) .
  • Comparison : The ethynyl-oxo group introduces planarity and electronic conjugation, enabling antimicrobial activity absent in this compound .

(b) Methyl 4-((2-(tert-butyl)-6-formylphenoxy)methyl)benzoate (D)

  • Structure: Methyl ester with a formyl-phenoxy side chain.
  • Synthesis : Produced via K₂CO₃/KI-mediated condensation in CH₃CN at 70°C .
  • Comparison : The formyl group enables further derivatization (e.g., Schiff base formation), whereas this compound’s phenyl ester limits such reactivity .

(a) tert-Butyl 3-[4-(6-methoxy-6-oxohexyloxy)phenyl]benzoate (7.28)

  • Structure : Meta-substituted tert-butyl benzoate with a methoxyhexyloxy chain.
  • Synthesis : 45% yield via similar conditions to 7.27 .

(b) Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[phenyl(trifluoroacetyl)amino]benzoate

  • Structure : Incorporates a piperazine and trifluoroacetyl group.
  • Application : Used in drug discovery for kinase inhibition; commercially available via suppliers like Suzhou rovathin .
  • Comparison : The trifluoroacetyl group enhances metabolic stability, a feature absent in this compound .

Data Tables

Key Research Findings

Synthetic Flexibility : this compound’s synthesis via palladium catalysis offers higher yields (78%) compared to TBTA/BF₃-mediated routes (45–64%) for analogues like 7.27 and 7.28 .

Stability vs. Reactivity : The phenyl ester group in this compound provides hydrolytic stability, whereas methyl/ethyl esters (e.g., Compound D) allow easier functionalization .

Biological Relevance : Hyaluronidase-inhibiting analogues (e.g., 7.27) demonstrate the importance of alkoxy side chains for activity, a feature absent in the target compound .

Q & A

Q. What are the recommended synthetic routes for Phenyl 4-(tert-butyl)benzoate, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via esterification reactions. A common approach involves coupling 4-(tert-butyl)benzoic acid with phenol derivatives using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (4-DMAP) as catalysts. Key optimization parameters include:

  • Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis.
  • Temperature : Reaction at 0–25°C under inert atmosphere (N₂/Ar) to prevent side reactions.
  • Molar ratios : A 1:1.2 molar ratio (acid:phenol) to drive the reaction to completion. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yields typically range from 60–85%, depending on reaction conditions .

Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst (DCC)1.2 equiv.Increases esterification efficiency
Reaction Time12–24 hoursLonger times improve conversion
Solvent PolarityLow (e.g., DCM)Reduces side-product formation

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ester linkage and tert-butyl group presence. For example, the tert-butyl proton signal appears as a singlet at ~1.3 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS to verify molecular weight (expected m/z: 282.4 for [M+H]⁺). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. What computational strategies are effective for studying the electronic and steric effects of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like B3LYP/6-311G(d,p) are suitable for modeling the tert-butyl group's steric bulk.
  • Molecular Docking : Evaluate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The benzoate moiety may act as a hydrogen-bond acceptor.
  • X-ray Crystallography : Collaborate with crystallography centers (e.g., Cambridge Crystallographic Data Centre) to resolve 3D structures, as seen in related triazole derivatives .

Q. How can researchers resolve contradictions in literature regarding the hydrolytic stability of this compound under acidic conditions?

Methodological Answer:

  • Controlled Degradation Studies : Prepare buffered solutions (pH 1–6) and monitor decomposition via HPLC or NMR at intervals (e.g., 0, 24, 48 hours).
  • Kinetic Analysis : Calculate rate constants (k) for hydrolysis. The tert-butyl group may sterically hinder hydrolysis at pH > 3, but rapid degradation occurs below pH 2.
  • Byproduct Identification : Use LC-MS to detect intermediates like 4-(tert-butyl)benzoic acid or phenol derivatives.

Table 2: Stability Under Acidic Conditions

pHTemperature (°C)Half-life (hours)Major Byproduct
1.0252.54-(tert-butyl)benzoic acid
3.02548None detected

Contradictions may arise from impurities or solvent effects; replicate experiments with rigorously purified samples .

Q. What are the best practices for handling and storing this compound to ensure long-term stability?

Methodological Answer:

  • Storage Conditions : Keep in amber glass vials under inert gas (argon) at –20°C to prevent oxidation.
  • Moisture Control : Use molecular sieves (3Å) in storage containers.
  • Safety Protocols : Refer to SDS guidelines for tert-butyl-substituted phenols, which highlight risks of skin/eye irritation and recommend fume hood use during handling .

Q. How can researchers leverage this compound as a precursor in supramolecular chemistry?

Methodological Answer:

  • Co-crystallization : Co-crystallize with hydrogen-bond donors (e.g., urea derivatives) to study π-π stacking interactions.
  • Liquid Crystals : Modify the phenyl ring with alkyl chains to create mesogenic compounds, as demonstrated in bent-core liquid crystal synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenyl 4-(tert-butyl)benzoate
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